

Preclinical Profile of EIDD-2749: A Comparative Meta-Analysis with Molnupiravir and Remdesivir

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Compound of Interest

Compound Name: EIDD-2749

Cat. No.: B10854810

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A comprehensive review of the preclinical data for the antiviral candidate **EIDD-2749** reveals a promising broad-spectrum activity against a range of RNA viruses, positioning it as a notable alternative to existing antiviral therapies such as Molnupiravir and Remdesivir. This guide provides a detailed comparison of the preclinical efficacy, mechanism of action, and pharmacokinetic profiles of these three ribonucleoside analogs, supported by experimental data to inform researchers, scientists, and drug development professionals.

EIDD-2749, a ribonucleoside analog also known as 4'-fluorouridine (4'-FIU), has demonstrated potent antiviral activity against several respiratory viruses, including Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).^{[1][2][3]} Its mechanism of action, like its counterparts Molnupiravir (EIDD-2801) and Remdesivir (GS-5734), involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.^[3] However, the nuances of their interaction with the RdRp and their subsequent effects on viral RNA synthesis differ, leading to distinct efficacy and resistance profiles.

In Vitro Antiviral Activity and Cytotoxicity

A comparative summary of the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for **EIDD-2749**, Molnupiravir, and Remdesivir against various RNA viruses is presented below. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

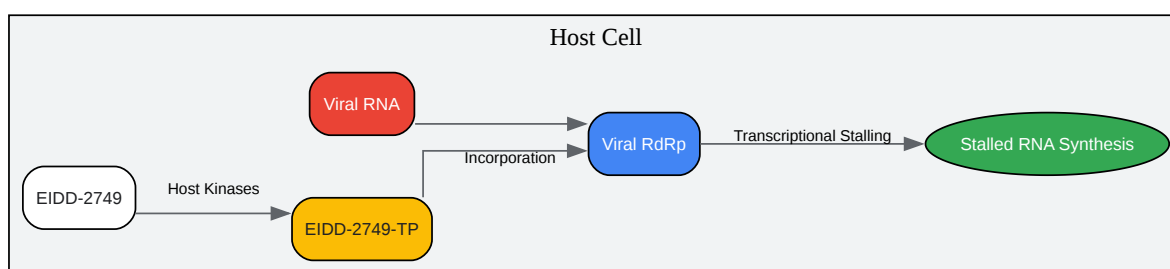
Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
EIDD-2749 (4'-FIU)	SARS-CoV-2	Vero E6	0.2 - 0.6[1]	>10 (in various cell lines)	>17 - >50
RSV (various strains)	HEp-2	0.61 - 1.2[1]	>10 (in various cell lines)	>8 - >16	
SARS-CoV-2	Human Airway Epithelia (HAE)	-	169[4][5]	≥1877[4][5]	
Molnupiravir (NHC)	SARS-CoV-2	Vero E6	-	-	-
Influenza A Virus	MDCK	-	-	-	
Remdesivir (GS-441524)	SARS-CoV	HAE	0.074[6]	>10	>135
MERS-CoV	HAE	0.074[6]	>10	>135	
Ebola Virus (EBOV)	HeLa, Huh7, Vero	0.06 - 0.14[6]	>10	>71 - >167	
Murine Hepatitis Virus	Delayed brain tumor cells	0.03[6]	-	-	

Mechanism of Action: Targeting the Viral RdRp

All three antiviral agents are prodrugs that are metabolized intracellularly to their active triphosphate forms. These active metabolites then act as substrates for the viral RdRp, leading to the inhibition of viral RNA synthesis. However, the precise mechanisms of inhibition differ.

EIDD-2749: Transcriptional Stalling

EIDD-2749's active form, 4'-fluorouridine triphosphate, is incorporated into the nascent viral RNA chain. This incorporation leads to transcriptional stalling after the addition of a few more nucleotides, effectively halting further elongation of the viral genome.^[3]

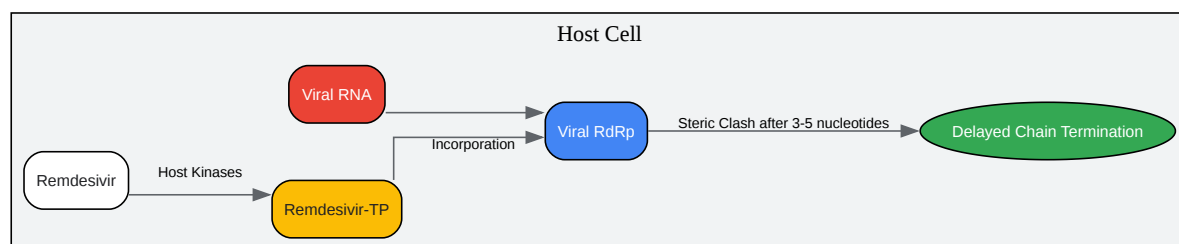
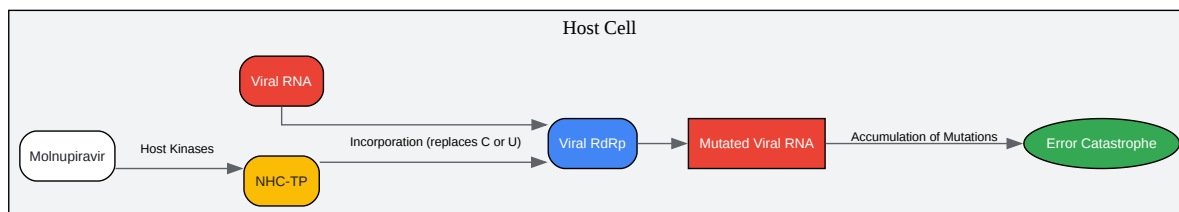


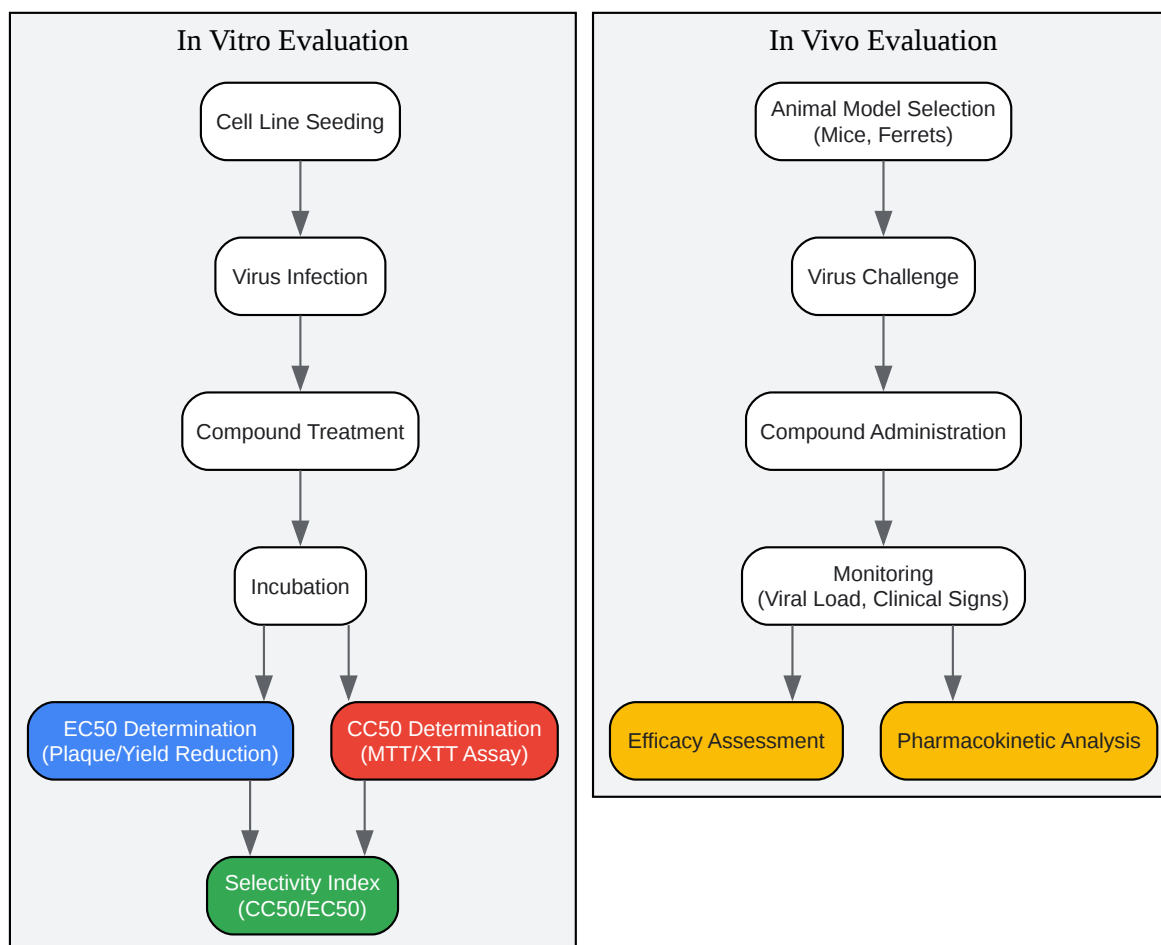
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Mechanism of action for **EIDD-2749**.

Molnupiravir: Viral Mutagenesis

Molnupiravir is converted to its active form, β -D-N4-hydroxycytidine triphosphate (NHC-TP).^[7]
^[8] NHC-TP can be incorporated into the viral RNA in place of either cytidine or uridine.^{[7][8]}
The incorporated NHC can then pair with either adenine or guanine during subsequent replication rounds, leading to an accumulation of mutations throughout the viral genome, a process known as "error catastrophe" or lethal mutagenesis.^{[7][8][9]}





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